

Validation of experimental results with (S)-quinuclidin-3-amine literature data

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Compound of Interest

Compound Name: (S)-quinuclidin-3-amine

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A Researcher's Guide to the Experimental Validation of (S)-quinuclidin-3-amine

For researchers and drug development professionals working with chiral amines, the validation of stereochemistry and purity is paramount. This guide provides a comparative summary of literature data for **(S)-quinuclidin-3-amine**, a key building block in the synthesis of various pharmaceutical compounds. The information presented herein is intended to assist in the validation of experimental results by comparing them with established literature values.

Physicochemical and Chiroptical Properties

A summary of the key physical and chemical properties of **(S)-quinuclidin-3-amine** and its common salt form, the dihydrochloride, is presented below. These values are essential for the initial identification and characterization of the compound.

Property	(S)-quinuclidin-3-amine (Free Base)	(S)-quinuclidin-3-amine dihydrochloride
Molecular Formula	C ₇ H ₁₄ N ₂ [1]	C ₇ H ₁₆ Cl ₂ N ₂ [2]
Molecular Weight	126.2 g/mol [1]	199.12 g/mol [2]
CAS Number	120570-05-0 [1]	119904-90-4 [2]
Appearance	White to off-white Solid (Predicted) [1]	Solid
Boiling Point	165.9 ± 8.0 °C (Predicted) [1]	Not available
Melting Point	Not available	>300 °C
Specific Rotation [α]	Not available	[α] ²⁰ /D = -24° (c = 1 in H ₂ O) [3]
pKa	10.58 ± 0.33 (Predicted) [1]	Not available
Storage Conditions	2-8°C, protect from light [1]	4°C, sealed storage, away from moisture [2]

Expected Spectroscopic Data

While specific, publicly available spectra for **(S)-quinuclidin-3-amine** are limited, the expected characteristics based on its structure are as follows. Researchers should compare their own spectra with data provided by commercial suppliers.

- ¹H NMR: The proton NMR spectrum is expected to show a series of complex multiplets in the aliphatic region corresponding to the protons of the quinuclidine ring system. The proton on the carbon bearing the amino group would appear as a distinct multiplet.
- ¹³C NMR: The carbon NMR spectrum should display signals corresponding to the unique carbons of the bicyclic structure. The carbon attached to the nitrogen of the amino group would be shifted accordingly.
- IR Spectroscopy: As a primary amine, the IR spectrum should exhibit two characteristic N-H stretching bands in the region of 3400-3250 cm⁻¹.[\[4\]](#)[\[5\]](#) An N-H bending (scissoring) vibration

is expected around 1650-1580 cm⁻¹.^[4]^[5] The C-N stretching of the aliphatic amine will likely appear in the 1250–1020 cm⁻¹ range.^[4]

- Mass Spectrometry: The mass spectrum should show a molecular ion peak corresponding to the molecular weight of the free base (126.2 g/mol).

Experimental Protocols

Detailed methodologies for the synthesis and characterization of **(S)-quinuclidin-3-amine** are crucial for reproducible results.

Chiral Resolution of (±)-3-Aminoquinuclidine

This protocol is adapted from a patented method for the preparation of (S)-3-aminoquinuclidine dihydrochloride.

1. Liberation of the Free Base:

- Racemic 3-aminoquinuclidine dihydrochloride is dissolved in a suitable solvent.
- An organic or inorganic base is added to the solution to neutralize the hydrochloride and liberate the free 3-aminoquinuclidine base.
- The reaction is typically stirred at room temperature for 1-2 hours.

2. Diastereomeric Salt Formation:

- A chiral resolving agent, such as D-(-)-tartaric acid, is added to the solution containing the free base.
- The mixture is stirred, allowing for the formation of diastereomeric salts. The (S)-3-aminoquinuclidine-D-tartrate salt will preferentially crystallize.
- The precipitated solid is collected by filtration.

3. Isolation of the (S)-Enantiomer Free Base:

- The isolated (S)-3-aminoquinuclidine-D-tartrate salt is dissolved in a suitable solvent like ethanol.

- A base (e.g., potassium carbonate) is added to neutralize the tartaric acid and regenerate the free (S)-aminoquinuclidine.
- The inorganic salts are removed by filtration.
- The solvent is removed under reduced pressure to yield the **(S)-quinuclidin-3-amine** free base.

4. Formation of the Dihydrochloride Salt:

- The obtained **(S)-quinuclidin-3-amine** is dissolved in a solvent such as methanol.
- Hydrogen chloride gas is bubbled through the solution until the pH reaches approximately 1.
- The solution is stirred, often at a reduced temperature (e.g., 0-10°C), to induce crystallization of the **(S)-quinuclidin-3-amine** dihydrochloride.
- The resulting solid is collected by filtration and can be further purified by recrystallization.

Characterization Methods

1. Melting Point Determination:

- A small amount of the dried sample is packed into a capillary tube.
- The capillary tube is placed in a calibrated melting point apparatus.
- The temperature is raised at a steady rate, and the range over which the sample melts is recorded.

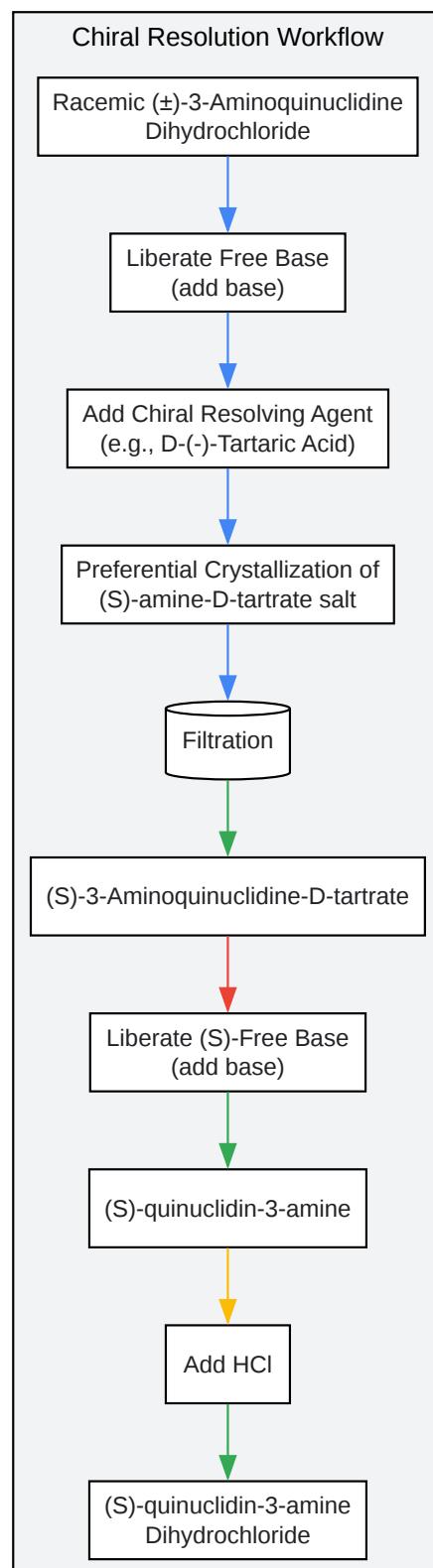
2. Polarimetry (Specific Rotation):

- A solution of the compound of a known concentration (c , in g/100mL) is prepared in a specified solvent (e.g., water).
- The optical rotation (α) of the solution is measured using a polarimeter at a specific temperature (e.g., 20°C) and wavelength (e.g., the sodium D-line, 589 nm).

- The specific rotation $[\alpha]$ is calculated using the formula: $[\alpha] = \alpha / (l * c)$, where l is the path length of the polarimeter cell in decimeters.

Visualized Experimental Workflow

The following diagram illustrates the key steps in the chiral resolution process to obtain **(S)-quinuclidin-3-amine** dihydrochloride from its racemic mixture.



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Caption: Workflow for the chiral resolution of (±)-3-aminoquinuclidine.

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